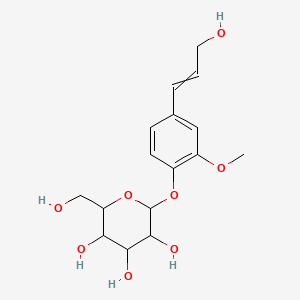

(E)-Coniferin

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMUHDGSQZDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-Coniferin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Coniferin, a prominent phenylpropanoid glycoside, serves as a crucial intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and structural elucidation, and visualizations of its role in biological pathways and analytical workflows. This document is intended to be a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Chemical Structure

This compound is a glucoside of coniferyl alcohol, meaning it is composed of a coniferyl alcohol unit linked to a glucose molecule.[1][2] The linkage is a glycosidic bond between the anomeric carbon of the glucose and the phenolic hydroxyl group of the coniferyl alcohol.[3]

IUPAC Name: (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}oxane-3,4,5-triol[2][3]

SMILES String: COC1=C(C=C(C=C1)/C=C/CO)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO

The structure consists of:

-

An aromatic ring: A guaiacyl unit (2-methoxyphenol).

-

A propenyl side chain: An (E)-3-hydroxyprop-1-en-1-yl group attached to the aromatic ring.

-

A glucose moiety: A β-D-glucopyranosyl unit.[3]

-

An ether linkage: Connecting the guaiacyl ring to the propenyl side chain.

-

A glycosidic bond: An O-glycosidic bond linking the glucose to the phenolic oxygen of the coniferyl alcohol moiety.

Stereochemistry

The stereochemistry of this compound is critical to its biological function and is defined at several points in the molecule:

-

(E)-Configuration: The "E" designation refers to the stereochemistry of the carbon-carbon double bond in the propenyl side chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, the higher priority groups on each carbon of the double bond are on opposite sides. Specifically, the aromatic ring has a higher priority than the hydrogen on one carbon, and the -CH2OH group has a higher priority than the hydrogen on the other carbon. Their trans-orientation defines the (E)-isomer.

-

Glucose Moiety: The glucose unit is in the D-configuration and exists as a pyranose ring (a six-membered ring). The specific stereochemical configuration of the chiral centers in the glucose ring is given by the IUPAC name as 2R, 3S, 4S, 5R, and 6S.[2][3]

-

β-Glycosidic Linkage: The glycosidic bond connecting the glucose to the coniferyl alcohol has a β-configuration. This means the bond at the anomeric carbon (C-1 of the glucose) is oriented equatorially, above the plane of the glucose ring.

Data Presentation

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂O₈ | [2][3] |

| Molecular Weight | 342.34 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 186 °C | [2][3] |

| CAS Number | 531-29-3 | [2][3] |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in DMSO-d₆.

Table 2: ¹H-NMR Spectroscopic Data for this compound (300 MHz, DMSO-d₆) [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| H-α | 6.48 | d, J = 15.9 |

| H-β | 6.28 | dt, J = 15.9, 5.1 |

| H-γa, H-γb | 4.10, 4.09 | dd, J = 5.1, 1.2 |

| H-2' | 7.06 | d, J = 1.8 |

| H-5' | 7.02 | d, J = 8.4 |

| H-6' | 6.90 | dd, J = 8.4, 1.8 |

| OCH₃ | 3.79 | s |

| H-1 (Glc) | 4.89 | d, J = 8.1 |

| H-2, H-3, H-4, H-5 (Glc) | 3.52–3.17 | m |

| H-6a (Glc) | 3.68–3.65 | m |

| OH-γ | 4.85 | d, J = 5.4 |

| OH-2 (Glc) | 5.10 | d, J = 4.8 |

| OH-3 (Glc) | 5.25 | d, J = 4.8 |

| OH-4 (Glc) | 5.04 | d, J = 4.8 |

| OH-6 (Glc) | 4.57 | t, J = 5.4 |

Table 3: ¹³C-NMR Spectroscopic Data for this compound (75 MHz, DMSO-d₆) [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-α | 129.2 |

| C-β | 128.8 |

| C-γ | 61.6 |

| C-1' | 133.5 |

| C-2' | 110.2 |

| C-3' | 149.4 |

| C-4' | 146.0 |

| C-5' | 115.6 |

| C-6' | 119.2 |

| OCH₃ | 56.0 |

| C-1 (Glc) | 100.4 |

| C-2 (Glc) | 73.8 |

| C-3 (Glc) | 77.4 |

| C-4 (Glc) | 70.5 |

| C-5 (Glc) | 76.9 |

| C-6 (Glc) | 61.4 |

Crystallographic Data

Table 4: Selected Calculated Bond Lengths and Angles for Coniferyl Alcohol [4]

| Bond/Angle | Calculated Value |

| Bond Lengths (Å) | |

| O13–H25 | 0.9637 |

| C9–H19 | 2.7064 |

| **Bond Angles (°) ** | |

| C6–C9–H19 | 72.766 |

| C11–C9–H19 | 168.273 |

Note: The atom numbering in this table corresponds to the specific computational study cited and may not follow standard IUPAC numbering.

Experimental Protocols

Isolation and Purification of this compound from Pinus Species

The following is a generalized protocol for the isolation and purification of this compound from the bark or wood of Pinus species.

-

Sample Preparation:

-

Extraction:

-

Perform a Soxhlet extraction on the powdered plant material (e.g., 10 g) with ethanol (e.g., 170 mL) for approximately 7 hours.[7] Alternatively, maceration with a solvent mixture like chloroform-methanol (9:1) can be used.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.

-

-

Fractionation:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a similar solvent system and a UV lamp for visualization.

-

-

Purification:

-

Combine fractions containing the compound of interest (identified by comparison with a standard, if available).

-

Perform further purification using High-Performance Liquid Chromatography (HPLC).

-

A typical HPLC setup would involve a C18 reversed-phase column.[8]

-

The mobile phase is often a gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[8]

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.[8]

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Structural Elucidation

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight. High-resolution MS can be used to confirm the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Perform 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to unambiguously assign all signals.

-

-

X-ray Crystallography (for definitive stereochemistry):

-

Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model to determine the precise atomic positions, bond lengths, and bond angles, which will confirm the absolute stereochemistry.

-

Mandatory Visualizations

Caption: Biosynthetic pathway of Guaiacyl-Lignin from L-Phenylalanine.

References

- 1. d-nb.info [d-nb.info]

- 2. Coniferin - Wikipedia [en.wikipedia.org]

- 3. Coniferin | C16H22O8 | CID 5280372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 5. Phytochemical Composition and Characterization of In Vitro Bioactivities from Pinus Using Green Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and quantification of some valuable flavonoids from pinecone of Pinus brutia via Soxhlet and Supercritical CO2 extraction: a comparison study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical analysis of Pinus eldarica bark - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Coniferin role as a precursor in lignin biosynthesis

An In-depth Technical Guide on the Role of (E)-Coniferin as a Precursor in Lignin Biosynthesis

Introduction

Lignin is a complex aromatic polymer crucial for the structural integrity of terrestrial plants, providing mechanical support, hydrophobicity to the vascular system for water transport, and defense against pathogens.[1][2] It is primarily derived from the oxidative polymerization of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[1][3] The biosynthesis of these monolignols occurs in the cytoplasm via the phenylpropanoid pathway.[4][5]

A key challenge in lignification is the transport and storage of these reactive monolignols from their site of synthesis to the cell wall for polymerization. Plants have evolved a mechanism to convert monolignols into their corresponding glucosides, which are more stable, water-soluble, and less toxic.[6] this compound, the 4-O-β-D-glucoside of coniferyl alcohol, is a principal storage and transport form of the precursor for G-lignin, especially in gymnosperms.[3][7] This guide provides a detailed examination of the role of this compound in lignin biosynthesis, covering its formation, transport, and subsequent conversion back to coniferyl alcohol for polymerization, supported by quantitative data and experimental protocols.

The Lignin Biosynthesis Pathway and the Position of Coniferin

Lignin biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into the three primary monolignols.[1][8] This multi-step process, known as the general phenylpropanoid pathway, involves deamination, hydroxylations, methylations, and a final reduction step.

The core pathway is as follows:

-

Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of phenylalanine to cinnamic acid.[1][5]

-

A series of hydroxylations and methylations, involving enzymes like Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Caffeoyl CoA O-methyltransferase (CCoAOMT), and Ferulate 5-hydroxylase (F5H), modify the aromatic ring.[1][8]

-

Cinnamoyl CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) catalyze the reduction of the carboxyl group on the side chain to an alcohol, yielding the final monolignols.[1][9]

Coniferyl alcohol, the precursor to G-lignin, is produced through this pathway. To regulate its availability and transport, it is glycosylated.

-

UDP-glucose:coniferyl alcohol glucosyltransferase (UCGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 4-hydroxyl group of coniferyl alcohol, forming this compound.[3][10]

This glucosylation step is critical for sequestering coniferyl alcohol in the vacuole for storage or preparing it for transport to the cell wall.[3][11]

Subcellular Transport and Processing of this compound

The synthesis of monolignols in the cytoplasm and their polymerization in the cell wall necessitates a robust transport system. This compound plays a central role in this process.

-

Synthesis and Sequestration : Coniferyl alcohol synthesized at the endoplasmic reticulum is glucosylated to coniferin in the cytoplasm.[3] This water-soluble glucoside can then be transported into the vacuole for storage, effectively creating a buffer pool of lignin precursors that can be mobilized when needed.[3][9][12]

-

Transport to the Cell Wall : The precise mechanism of coniferin transport to the apoplast (the cell wall space) is an area of active research. Evidence points to two main systems:

-

ABC Transporters : ATP-binding cassette (ABC) transporters located on the plasma membrane are implicated in the transport of monolignols or related phenolic compounds.[12][13][14] Some studies suggest plasma membrane vesicles transport the aglycone form (coniferyl alcohol) in an ATP-dependent manner, while tonoplast (vacuolar membrane) vesicles transport the glucosylated form (coniferin).[11][12]

-

Proton Antiporters : Studies have also identified a proton-dependent coniferin transport mechanism, suggesting a secondary active transport system common in the differentiating xylem of various woody plants.[13]

-

-

Hydrolysis and Polymerization : Once in the apoplast, coniferin must be hydrolyzed to release coniferyl alcohol for polymerization. This is accomplished by β-glucosidases (BGLU) that are specifically localized to the cell wall in lignifying tissues.[7][15][16] The released coniferyl alcohol is then oxidized by peroxidases and/or laccases to generate free radicals that polymerize into the complex lignin structure.[8][17]

References

- 1. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | About Making Lignin Great Again—Some Lessons From the Past [frontiersin.org]

- 3. Sequestration and Transport of Lignin Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptome and metabolome analyses of lignin biosynthesis mechanism of Platycladus orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Storage domains of coniferin in cell wall forming tracheid cells in Pinus thunbergii stems evaluated by cryo microscopic chemical analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. debiq.eel.usp.br [debiq.eel.usp.br]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Plant cell wall lignification and monolignol metabolism [frontiersin.org]

- 12. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proton-Dependent Coniferin Transport, a Common Major Transport Event in Differentiating Xylem Tissue of Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Biological activity of (E)-Coniferin in plant defense mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Coniferin, a glucoside of coniferyl alcohol, is a key intermediate in the phenylpropanoid pathway, a central metabolic route for the production of a vast array of secondary metabolites crucial for plant defense. While not typically a primary signaling molecule with its own dedicated receptor, this compound's significance lies in its role as a stable transport and storage form of coniferyl alcohol, a primary precursor to lignin and various other antimicrobial and anti-herbivory phenolic compounds. This technical guide provides an in-depth analysis of the biological activity of this compound within the broader context of plant defense mechanisms, focusing on its biosynthesis, its role in the reinforcement of physical barriers, and the signaling pathways that regulate its production and utilization.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a wide range of biotic threats, including pathogens and herbivores. A key strategy is the production of a diverse arsenal of secondary metabolites. The phenylpropanoid pathway is a cornerstone of this chemical defense, giving rise to compounds such as flavonoids, isoflavonoids, coumarins, and lignin. This compound, the β-D-glucoside of (E)-coniferyl alcohol, plays a pivotal role in this pathway, particularly in gymnosperms. Its primary function is to facilitate the transport and storage of coniferyl alcohol, a monolignol that is a fundamental building block of lignin. Lignification of cell walls provides a physical barrier that is highly resistant to enzymatic degradation by pathogens. Furthermore, coniferyl alcohol and its derivatives can be channeled into the synthesis of other defense-related phenolic compounds. This guide will delve into the quantitative aspects of this compound's involvement in plant defense, detail relevant experimental protocols, and visualize the complex signaling networks that govern its metabolism.

Biosynthesis of this compound

This compound is synthesized from (E)-coniferyl alcohol and UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT). This enzymatic step is a critical control point in the flux of monolignols towards either lignification or storage.

Enzymatic Reaction

The biosynthesis of this compound is depicted in the following reaction:

(E)-Coniferyl alcohol + UDP-glucose <--CAGT--> this compound + UDP

The reversible nature of this reaction allows for the release of coniferyl alcohol when needed for defense responses, such as lignification.

Upregulation of Biosynthesis Under Stress

The expression of genes encoding enzymes of the phenylpropanoid pathway, including those upstream of coniferyl alcohol synthesis, is significantly upregulated upon pathogen attack or treatment with defense elicitors. This leads to an increased pool of monolignols available for the synthesis of this compound and downstream defense compounds.

Quantitative Data on Phenylpropanoid Pathway Upregulation in Plant Defense

The induction of the phenylpropanoid pathway is a hallmark of the plant defense response. The following tables summarize quantitative data on the upregulation of key genes and the accumulation of phenolic compounds, including lignin, in response to biotic stress. While direct quantitative data for this compound is often limited, the data for its precursors and downstream products underscore its importance.

Table 1: Upregulation of Phenylpropanoid Pathway Genes in Response to Pathogen Infection

| Gene | Plant Species | Pathogen/Elicitor | Fold Change in Expression | Reference |

| Phenylalanine ammonia-lyase (PAL) | Arabidopsis thaliana | Pseudomonas syringae | ~10-fold | [1] |

| Cinnamate 4-hydroxylase (C4H) | Arabidopsis thaliana | Pseudomonas syringae | ~5-fold | [1] |

| 4-Coumarate:CoA ligase (4CL) | Arabidopsis thaliana | Pseudomonas syringae | ~8-fold | [1] |

| Cinnamoyl-CoA reductase (CCR) | Lilium usitatissimum | Fungal infection | Enhanced activity | [2] |

| Cinnamyl alcohol dehydrogenase (CAD) | Lilium usitatissimum | Fungal infection | Enhanced activity | [2] |

| Chalcone synthase (CHS) | Glycine max | Pseudomonas syringae | >10-fold | [3] |

| Isoflavone synthase (IFS) | Glycine max | Pseudomonas syringae | >10-fold | [3] |

Table 2: Accumulation of Phenolic Compounds and Lignin in Response to Biotic Stress

| Compound | Plant Species | Pathogen/Elicitor | Increase in Accumulation | Reference |

| Lignin | Arabidopsis thaliana | Pseudomonas syringae (avirulent) | 56-110% increase | [4] |

| Lignin | Larix sibirica (callus) | Ceratocystis laricicola extract | 37% increase | [5] |

| Bound Proanthocyanidins | Larix sibirica (callus) | Ceratocystis laricicola extract | 25% increase | [5] |

| p-Hydroxybenzoic acid | Larix sibirica (callus) | Ceratocystis laricicola extract | 13-fold increase | [5] |

| Caffeic acid | Conifer shoots | - | 1129.85 - 5002.20 µg/g dw | [6] |

| Ferulic acid | Conifer shoots | - | 1129.85 - 5002.20 µg/g dw | [6] |

| Chlorogenic acid | Conifer shoots | - | Present in high concentrations | [6] |

Signaling Pathways Regulating the Phenylpropanoid Pathway

The biosynthesis of this compound and other phenylpropanoids is tightly regulated by a complex network of signaling pathways that are activated in response to pathogen recognition. Key among these are the Mitogen-Activated Protein Kinase (MAPK) cascades and the phytohormone signaling pathways of salicylic acid (SA) and jasmonic acid (JA).

MAPK Signaling Cascade

MAPK cascades are crucial for transducing signals from pathogen recognition receptors at the cell surface to the nucleus, leading to the activation of defense-related genes. In the context of the phenylpropanoid pathway, MAPK signaling can lead to the phosphorylation and activation of transcription factors that bind to the promoters of phenylpropanoid biosynthesis genes.[7][8][9]

Salicylic Acid (SA) and Jasmonic Acid (JA) Crosstalk

SA and JA are key phytohormones that mediate plant defense responses. Generally, SA is associated with defense against biotrophic pathogens, while JA is involved in defense against necrotrophic pathogens and herbivores. The signaling pathways of SA and JA exhibit complex crosstalk, which can be either synergistic or antagonistic, to fine-tune the defense response.[10][11][12][13][14] This crosstalk significantly influences the regulation of the phenylpropanoid pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the phenylpropanoid pathway in plant defense.

Quantification of Phenylpropanoid Pathway Gene Expression by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the phenylpropanoid pathway using quantitative real-time PCR.[15][16][17][18][19]

1. RNA Extraction:

-

Harvest plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

3. qRT-PCR:

-

Design gene-specific primers for the target phenylpropanoid pathway genes (e.g., PAL, C4H, 4CL, CAD) and a reference gene (e.g., actin, ubiquitin) using primer design software.

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

Quantification of Lignin Content

This protocol describes a common method for the quantification of lignin in plant cell wall material.[4][20][21][22][23][24][25]

1. Preparation of Alcohol Insoluble Residue (AIR):

-

Grind dried plant material to a fine powder.

-

Sequentially wash the powder with 70% ethanol, chloroform:methanol (1:1, v/v), and acetone to remove soluble components.

-

Dry the resulting pellet, which is the alcohol-insoluble residue or cell wall material.

2. Acetyl Bromide Solubilization:

-

Weigh 5-10 mg of the dried AIR into a glass tube.

-

Add 2.5 mL of 25% (v/v) acetyl bromide in glacial acetic acid.

-

Incubate at 70°C for 30 minutes with occasional vortexing.

-

Cool the tubes on ice and add 0.9 mL of 2 M NaOH, 5 mL of glacial acetic acid, and 0.1 mL of 7.5 M hydroxylamine-HCl.

-

Bring the final volume to 10 mL with glacial acetic acid.

3. Spectrophotometric Quantification:

-

Transfer an aliquot of the solution to a quartz cuvette.

-

Measure the absorbance at 280 nm using a UV-Vis spectrophotometer.

-

Calculate the lignin content using an extinction coefficient specific to the plant species or a standard lignin preparation.

HPLC Analysis of Phenolic Compounds

This protocol provides a general method for the separation and quantification of phenolic compounds, including precursors of this compound, from plant extracts using High-Performance Liquid Chromatography (HPLC).[26][27][28][29][30]

1. Extraction of Phenolic Compounds:

-

Homogenize fresh or freeze-dried plant tissue in 80% methanol.

-

Sonicate or vortex the mixture and then centrifuge to pellet the debris.

-

Collect the supernatant containing the soluble phenolic compounds.

-

For analysis of cell wall-bound phenolics, the remaining pellet can be subjected to alkaline or acidic hydrolysis.

2. HPLC Separation:

-

Filter the extract through a 0.22 µm syringe filter.

-

Inject an aliquot of the filtered extract onto a C18 reverse-phase HPLC column.

-

Elute the compounds using a gradient of two mobile phases, typically water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.

3. Detection and Quantification:

-

Detect the eluting compounds using a Diode Array Detector (DAD) or a UV-Vis detector at specific wavelengths (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids).

-

Identify individual compounds by comparing their retention times and UV spectra with those of authentic standards.

-

Quantify the compounds by creating a calibration curve for each standard and integrating the peak areas in the sample chromatograms.

Conclusion

This compound is a central metabolite in the phenylpropanoid pathway, which is a critical component of the plant's chemical defense system. While not a primary signaling molecule itself, its role as a stable precursor for lignin and other phenolic defense compounds is indispensable. The upregulation of the phenylpropanoid pathway, leading to the accumulation of these protective molecules, is a conserved response to pathogen attack and is tightly regulated by complex signaling networks, including MAPK cascades and phytohormone crosstalk. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate this vital aspect of plant immunity for applications in crop protection and the development of novel bioactive compounds.

References

- 1. Regulation and metabolic engineering of the general phenylpropanoid pathway in response to stress in plants - Polivanova - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignin‐based barrier restricts pathogens to the infection site and confers resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Polyphenols from Coniferous Shoots as Natural Antioxidants and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]

- 8. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. stackscientific.nd.edu [stackscientific.nd.edu]

- 18. clyte.tech [clyte.tech]

- 19. researchgate.net [researchgate.net]

- 20. Lignin Extraction and Quantification, a Tool to Monitor Defense Reaction at the Plant Cell Wall Level [bio-protocol.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part I: Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Visualising lignin quantitatively in plant cell walls by micro-Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. research.wur.nl [research.wur.nl]

- 26. researchgate.net [researchgate.net]

- 27. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. phcogres.com [phcogres.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline (E)-Coniferin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Coniferin, a glycoside of coniferyl alcohol, is a white crystalline solid naturally occurring in a variety of plants, most notably in conifers. It serves as a crucial intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in plants.[1] Beyond its structural role, this compound and its derivatives are gaining attention in the scientific community for their potential biological activities, making them subjects of interest for drug development and biotechnology. This technical guide provides a comprehensive overview of the physical and chemical properties of crystalline this compound, detailed experimental protocols for its study, and an exploration of its role in key biological pathways.

Chemical and Physical Properties

This compound is chemically known as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol. Its fundamental properties are summarized in the tables below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₈ | [2] |

| Molecular Weight | 342.34 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 531-29-3 | [2] |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | 186 °C (367 °F; 459 K) | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO. | |

| Boiling Point | 625.4 ± 55.0 °C | Predicted value. |

| Density | 1.432 ± 0.06 g/cm³ | Predicted value. |

| pKa | 12.81 ± 0.70 | Predicted value. |

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. Below is a summary of key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The proton NMR spectrum of this compound reveals characteristic signals for the aromatic, olefinic, and glycosidic protons.

¹³C-NMR (Carbon NMR): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule.

Specific chemical shifts and coupling constants can be found in various research articles and spectral databases. The exact values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide valuable information about the structure, often showing loss of the glucose moiety. The precursor ion peak is observed at m/z 365 [M+Na]⁺.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The spectrum shows a typical band complex for carbohydrates (1200-900 cm⁻¹) alongside strong aromatic bands (1515, 1254, and 1226 cm⁻¹).[4]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | ~3400 | Strong, Broad |

| C-H (aromatic) | ~3050 | Medium |

| C-H (aliphatic) | ~2900 | Medium |

| C=C (aromatic) | ~1600, ~1515 | Medium-Strong |

| C-O (ether/alcohol) | ~1260, ~1070 | Strong |

UV-Vis Spectroscopy

This compound exhibits ultraviolet absorption due to its aromatic ring and conjugated double bond system. The wavelength of maximum absorbance (λmax) is influenced by the solvent used.[5][6][7][8]

Experimental Protocols

Isolation and Purification of this compound

A common method for isolating this compound from plant material involves solvent extraction followed by chromatographic purification.

Caption: Soxhlet extraction workflow for isolating this compound.

Detailed Protocol for Soxhlet Extraction:

-

Sample Preparation: Dry the plant material (e.g., conifer bark) and grind it into a fine powder to increase the surface area for extraction.[9]

-

Apparatus Setup: Place the powdered plant material into a thimble and insert it into the main chamber of the Soxhlet extractor.[10] The extractor is then attached to a flask containing the extraction solvent (e.g., ethanol) and a condenser.[10]

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping down onto the thimble containing the plant material. The solvent fills the thimble and extracts the desired compound. Once the solvent level reaches the top of a siphon tube, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated multiple times.[9][11]

-

Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the crude this compound extract.[10]

Caption: HPLC purification workflow for obtaining pure this compound.

Detailed Protocol for HPLC Purification:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent, which is often a mixture of the mobile phase components. Filter the sample to remove any particulate matter that could damage the HPLC column.

-

Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., water and acetonitrile) and degas them to prevent bubble formation in the system.

-

Chromatographic Separation: Inject the filtered sample onto a suitable HPLC column (e.g., a reversed-phase C18 column). A gradient elution is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased over time to separate the components of the mixture.

-

Detection and Fraction Collection: Monitor the column eluent using a UV detector. Collect the fractions corresponding to the peak of this compound.

-

Final Product Recovery: Evaporate the solvent from the collected fractions to obtain the purified crystalline this compound.

Biological Pathways

Role in Lignin Biosynthesis

This compound is a key intermediate in the monolignol pathway, which leads to the formation of lignin.

Caption: Enzymatic conversion of this compound to Lignin.

The biosynthesis of lignin from this compound involves the following key steps:

-

Transport: this compound is transported to the cell wall.

-

Hydrolysis: In the cell wall, the enzyme β-glucosidase hydrolyzes the glycosidic bond of this compound, releasing coniferyl alcohol and glucose.

-

Oxidative Polymerization: Coniferyl alcohol, along with other monolignols, undergoes oxidative polymerization catalyzed by peroxidases and laccases to form the complex lignin polymer.[12]

Involvement in Plant Defense

This compound and other phenylpropanoids play a role in plant defense mechanisms. In response to pathogen attack or other stresses, the phenylpropanoid pathway can be activated, leading to the accumulation of various defense compounds, including lignin, which can reinforce cell walls and act as a physical barrier to pathogens.[13]

Caption: Simplified signaling pathway of this compound in plant defense.

Conclusion

Crystalline this compound is a well-characterized natural product with defined physical, chemical, and spectroscopic properties. Its role as a central intermediate in lignification is well-established, and its involvement in plant defense highlights its biological significance. The detailed protocols provided in this guide offer a starting point for researchers interested in isolating, purifying, and studying this versatile molecule. Further research into the pharmacological properties of this compound and its derivatives may unlock new therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Coniferin | C16H22O8 | CID 5280372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of solvent | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. hielscher.com [hielscher.com]

- 10. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. debiq.eel.usp.br [debiq.eel.usp.br]

- 13. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling (E)-Coniferin: A Technical Guide to its Discovery and Isolation from Angelica archangelica

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of (E)-coniferin, a phenylpropanoid glycoside found in Angelica archangelica. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of this medicinally significant plant.

Introduction

Angelica archangelica L., commonly known as garden angelica, is a biennial herb belonging to the Apiaceae family. It has a long history of use in traditional medicine, and modern phytochemical investigations have revealed a complex array of bioactive compounds, including coumarins, essential oils, and glycosides.[1] Among these, this compound, a glucoside of coniferyl alcohol, is a noteworthy constituent. While the presence of coniferin in Angelica archangelica has been documented, this guide provides a comprehensive overview of the methodologies for its isolation and characterization, drawing upon established protocols for similar plant matrices.

This compound serves as a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in plants.[2] Beyond its structural role, coniferin and related phenylpropanoids are involved in plant defense mechanisms, exhibiting antifungal properties.[3] This guide will detail the necessary experimental procedures, present relevant quantitative and spectroscopic data, and illustrate the experimental workflow for the successful isolation and identification of this compound from Angelica archangelica.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Angelica archangelica is not extensively documented in publicly available literature, a general methodology can be adapted from protocols used for other plant sources, such as Allium affine.[4] The following protocol outlines a robust approach for the extraction, purification, and identification of this compound.

Plant Material and Extraction

-

Plant Material Preparation: Freshly collected roots of Angelica archangelica should be thoroughly washed, air-dried in the shade, and then coarsely powdered.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a chloroform-methanol mixture (typically in a 9:1 ratio). This can be performed using a Soxhlet apparatus or through maceration with agitation at room temperature. The resulting crude extract is then filtered and concentrated under reduced pressure to yield a viscous residue.

Chromatographic Purification

-

Medium-Pressure Liquid Chromatography (MPLC): The crude extract is first fractionated using MPLC on a silica gel column. A gradient elution system of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol, is employed to separate the components based on their polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions identified by TLC as containing the compound of interest are pooled, concentrated, and subjected to further purification by preparative HPLC. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The purified compound is identified as this compound through comprehensive spectroscopic analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the chemical structure, including the stereochemistry of the glycosidic linkage.

Quantitative and Spectroscopic Data

Table 1: Quantitative Data for Coniferin from Various Plant Sources

| Plant Source | Part Used | Extraction Method | Yield | Reference |

| Linum flavum | Cell Suspension Culture | Methanol Extraction | Up to 12.4% of dry weight | [5] |

| Pinus banksiana | Differentiating Xylem | Not specified | 1.0–1.6 mM in protoplasts | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (MS) | Molecular Formula: C₁₆H₂₂O₈Molecular Weight: 342.34 g/mol Observed m/z: 365 [M+Na]⁺ | [7][8] |

| ¹H-NMR (DMSO-d₆) | δ 7.14 (d, J=1.8 Hz, 1H), 7.01 (d, J=8.2 Hz, 1H), 6.85 (dd, J=8.2, 1.8 Hz, 1H), 6.45 (d, J=15.9 Hz, 1H), 6.28 (dt, J=15.9, 5.2 Hz, 1H), 4.82 (d, J=7.4 Hz, 1H, anomeric proton), 4.15 (t, J=5.2 Hz, 2H), 3.82 (s, 3H, OCH₃), 3.1-3.7 (m, sugar protons) | [4] |

| ¹³C-NMR (DMSO-d₆) | δ 148.1, 146.0, 133.4, 130.8, 128.9, 119.2, 115.8, 110.1, 101.2 (anomeric carbon), 77.2, 76.8, 73.5, 70.2, 61.1, 60.9, 55.8 (OCH₃) | [4] |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its position within the phenylpropanoid pathway.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. Coniferin | CAS:531-29-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Coniferin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isolation and identification of 6-methoxy parillin and coniferin from the bulbs of Allium affine L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. INVESTIGATION OF CONIFERIN COMPARTMENTATION IN DEVELOPING XYLEM OF CONIFERS DURING LIGNIFICATION | International Society for Horticultural Science [ishs.org]

- 7. Coniferin | C16H22O8 | CID 5280372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

(E)-Coniferin as a metabolite in conifer cambial sap

An In-Depth Technical Guide to (E)-Coniferin in Conifer Cambial Sap

Executive Summary

This compound, the β-D-glucoside of (E)-coniferyl alcohol, is a pivotal metabolite in the physiology of coniferous trees.[1] Primarily found in the cambial sap and developing xylem, it functions as a crucial storage and transport molecule for monolignols, the primary building blocks of lignin.[2][3][4] The accumulation and metabolism of coniferin are tightly regulated and linked to the seasonal cycles of cambial growth and dormancy, making it a key indicator of a tree's commitment to wood formation.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative analysis, metabolic pathways, and the experimental protocols necessary for its study. It is intended for researchers, plant scientists, and professionals in drug development and forestry who are interested in the biochemical intricacies of wood formation and plant secondary metabolism.

Introduction

Lignin is a complex polymer that provides structural rigidity to the secondary cell walls of vascular plants, enables water transport, and acts as a defense against pathogens.[3] In conifers, the guaiacyl (G) lignin subunit is predominant, and its precursor is (E)-coniferyl alcohol. The biosynthesis and transport of this monolignol are critical for lignification. To prevent premature polymerization and manage metabolic flux, conifers convert coniferyl alcohol into its glycosylated form, this compound.[3][4]

Coniferin serves as the main storage form for lignin precursors within the developing xylem.[2][7] Its concentration in the cambial region fluctuates significantly, becoming detectable just before the resumption of cell division in the spring and accumulating until lignification begins.[5] Understanding the dynamics of coniferin is essential for comprehending the regulation of lignification, seasonal growth cycles in conifers, and potential pathways for manipulating wood properties for industrial applications.[5]

Quantitative Analysis of this compound

The concentration of this compound in conifer tissues varies depending on the species, tissue type, developmental stage, and environmental conditions. Quantitative data from various studies are summarized below to provide a comparative overview.

| Conifer Species | Tissue/Condition | This compound Concentration | Analytical Method | Reference |

| Pinus banksiana, Pinus strobus | Protoplasts from differentiating rays and tracheids | 1.0–1.6 mM | High-Performance Liquid Chromatography (HPLC) | [7] |

| General Conifers | Developing Xylem | Up to 10 mM | Not Specified | [3] |

| Picea glauca, P. banksiana, P. strobus, Larix laricina | Cambium (during reactivation) | Accumulates from undetectable levels during dormancy | Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) | [5] |

| Pinus resinosa, P. strobus | Dormant non-lignifying cambium (after wounding) | >10-fold increase in the related aglycone, E-coniferyl alcohol | Isotope-dilution combined GC-MS | [8][9] |

Metabolic Pathways Involving this compound

The metabolism of this compound involves its synthesis from coniferyl alcohol in the cytoplasm and its subsequent transport and hydrolysis at the site of lignification.

Biosynthesis of this compound

This compound is synthesized via the glucosylation of coniferyl alcohol. This reaction is catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT), which utilizes uridine 5'-diphosphoglucose (UDPG) as the glucose donor.[3] This enzymatic step is a key regulatory point, linking monolignol availability to the overall control of seasonal cambial growth.[3]

Caption: Biosynthesis of this compound from Coniferyl Alcohol.

Transport, Storage, and Hydrolysis in Lignification

Once synthesized in the cytosol, this compound is believed to be transported into the vacuole for storage or across the plasma membrane into the apoplast (cell wall).[4] In the cell wall of differentiating xylem, a specific β-glucosidase enzyme hydrolyzes coniferin to release coniferyl alcohol.[2][4][10] This free coniferyl alcohol is then oxidized by peroxidases or laccases to form radicals that polymerize into the complex lignin structure.[4]

Caption: this compound transport and utilization in lignification.

Experimental Protocols

Accurate quantification and analysis of this compound require meticulous sample collection and preparation, followed by robust analytical techniques.

Cambial Sap and Tissue Collection

Obtaining pure cambial sap is challenging; therefore, methods often involve extracting metabolites from cambial tissue or collecting xylem sap, which contains metabolites transported from the cambium.

Method 1: Xylem-Core Centrifugation[11][12]

-

Partially remove the bark and phloem from a tree trunk to expose the sapwood.

-

Using an increment borer, collect a xylem core from the sapwood.

-

Immediately place the core on ice to minimize metabolic activity.

-

Cut the core into smaller pieces and place them in centrifuge tubes.

-

Centrifuge the samples to extract the xylem sap. This method is considered reliable and minimally contaminated.[12]

Method 2: Pressure Chamber (Scholander-Hammel)[11][13][14]

-

Excise a twig or small branch from the tree.

-

Seal the cut end of the twig inside a pressure chamber, leaving the other end exposed to the atmosphere.

-

Pneumatically pressurize the chamber, forcing xylem sap to exude from the exposed cut surface.

-

Collect the exuded sap using a micropipette.

Metabolite Extraction from Cambial Tissue

This protocol is adapted from methodologies used for analyzing specialized metabolites in conifer wood.[15]

-

Harvest cambial tissue scrapings from the tree and immediately freeze in liquid nitrogen.

-

Lyophilize (freeze-dry) the tissue to remove water.

-

Grind the dried tissue to a fine powder.

-

(Optional) Defat the powder by extracting with n-hexane for 2 hours to remove lipids.

-

Extract the powder with 90% (v/v) aqueous methanol under reflux for 2 hours.

-

Filter the extract through a 0.45 µm membrane.

-

Evaporate the solvent using a rotary evaporator to obtain the dried crude extract.

-

Redissolve the extract in a suitable solvent (e.g., methanol with 0.1% formic acid) for analysis.[15][16]

Analytical Quantification

Method 1: High-Performance Liquid Chromatography (HPLC)[6][16]

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 150 mm × 2.1 mm, 1.9 µm).[16]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[16]

-

Gradient Example: Start at 15% B, ramp to 100% B over 60 minutes, followed by a 10-minute equilibration period.[16]

-

Flow Rate: 0.2 mL/min.[16]

-

Injection Volume: 5 µL.[16]

-

Detection: Monitor at 262 nm, the characteristic absorbance wavelength for coniferin.[9]

-

Quantification: Use an external calibration curve generated from a pure this compound standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)[5][9]

-

Derivatization: this compound is non-volatile and requires derivatization prior to GC-MS analysis. A common method is trimethylsilylation (TMS) to convert hydroxyl groups into TMS-ethers.

-

Sample Preparation: Evaporate the solvent from the extract and react the dried residue with a silylating agent (e.g., BSTFA with TMCS).

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium.

-

Injection: Splitless or split injection.

-

MS Detection: Operate in electron ionization (EI) mode. Scan for characteristic ions of the derivatized coniferin or use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

Quantification: Isotope-dilution GC-MS using a labeled internal standard (e.g., ring-¹³C₆-coniferyl alcohol derived coniferin) provides the most accurate quantification.[8][9]

Caption: General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a central metabolite in the carbon economy of conifers, acting as a regulated reservoir for lignin precursors. Its presence in the cambial sap is intrinsically linked to the physiological processes of wood formation. The protocols and data presented in this guide offer a framework for researchers to investigate these processes further. Future research may focus on the specific transporters involved in moving coniferin between cellular compartments, the precise regulatory networks controlling its biosynthesis in response to developmental and environmental cues, and the potential for engineering coniferin metabolism to alter wood properties for biofuel and biomaterial applications.

References

- 1. Coniferin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Plant cell wall lignification and monolignol metabolism [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. INVESTIGATION OF CONIFERIN COMPARTMENTATION IN DEVELOPING XYLEM OF CONIFERS DURING LIGNIFICATION | International Society for Horticultural Science [ishs.org]

- 8. Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Convenient Sampling of Xylem Sap from Adult Tree Trunks and Analysis of Its Components [mdpi.com]

- 12. Characteristics of chemical components in the trunk xylem sap of pine trees by means of a centrifugation collection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Xylem Sap Extraction Method from Hop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

The Enzymatic Route to (E)-Coniferin: A Technical Guide for Researchers

An in-depth exploration of the enzymatic synthesis of (E)-coniferin, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It details the core enzyme, its kinetics, and provides comprehensive experimental protocols for its study.

The enzymatic synthesis of this compound, a key intermediate in lignan and lignin biosynthesis, is a process of significant interest in plant biochemistry and biotechnology. This guide elucidates the central enzymatic reaction, outlines detailed methodologies for its investigation, and presents key quantitative data to facilitate further research and application.

The Core of the Synthesis: Coniferyl Alcohol Glucosyltransferase

The synthesis of this compound is catalyzed by the enzyme coniferyl alcohol glucosyltransferase (CAGT) , systematically known as UDP-glucose:coniferyl-alcohol 4'-β-D-glucosyltransferase (EC 2.4.1.111).[1][2] This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to the 4'-hydroxyl group of coniferyl alcohol, yielding this compound and UDP.[1][2] This reaction is a crucial step in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of plant secondary metabolites.[1]

The enzymatic reaction can be represented as follows:

UDP-glucose + Coniferyl alcohol ⇌ UDP + this compound [1][2]

This reversible reaction is central to the regulation of coniferyl alcohol levels within the plant, thereby influencing the downstream production of lignin and other important compounds.[3]

Quantitative Analysis of Enzyme Activity

Understanding the kinetic parameters of CAGT is essential for its characterization and for optimizing in vitro synthesis of coniferin. The following tables summarize key quantitative data for CAGT from different plant sources.

| Substrate | Apparent K_m_ (µM) | Plant Source |

| Coniferyl alcohol | 250 | Spruce (Picea abies) |

| UDP-glucose | 220 | Spruce (Picea abies) |

Table 1: Michaelis-Menten constants (K_m) for coniferyl alcohol glucosyltransferase from Spruce._[3]

| Condition | Optimal Value | Plant Source |

| pH | 7.9 | Sugarcane (Saccharum officinarum) |

| Temperature | 20-22 °C | Sugarcane (Saccharum officinarum) |

Table 2: Optimal reaction conditions for a related coniferyl alcohol dehydrogenase from Sugarcane. Note: Specific data for CAGT may vary.[4]

Experimental Protocols

This section provides detailed methodologies for the purification of coniferyl alcohol glucosyltransferase and the subsequent analysis of its activity and products.

Purification of Coniferyl Alcohol Glucosyltransferase from Spruce Cambial Sap

The following protocol is based on the successful purification of CAGT from Picea abies.[3]

-

Crude Extract Preparation: Collect cambial sap from spruce and centrifuge to remove cellular debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the supernatant with ammonium sulfate.

-

Dialysis: Dialyze the resuspended pellet against a suitable buffer to remove excess salt.

-

Anion Exchange Chromatography: Apply the dialyzed sample to an anion exchange column and elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Further purify the active fractions using a hydrophobic interaction column.

-

Affinity Chromatography: Utilize a dye-ligand affinity column to specifically bind and elute the glucosyltransferase.[3]

-

Gel Filtration Chromatography: Perform a final polishing step using a gel filtration column to obtain a highly purified enzyme preparation.[3]

Enzymatic Assay for Coniferyl Alcohol Glucosyltransferase

This assay is designed to quantify the activity of the purified CAGT.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

UDP-glucose

-

Coniferyl alcohol (dissolved in a minimal amount of a suitable solvent like DMSO)

-

Purified CAGT enzyme solution

-

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid or by heat inactivation.

-

Product Analysis: Analyze the formation of this compound using HPLC or a coupled enzymatic assay to measure the production of UDP.

Product Analysis: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the separation and quantification of both the substrate (coniferyl alcohol) and the product (this compound).

-

Column: A C18 reversed-phase column is typically used.[5][6]

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is commonly employed.[5]

-

Detection: UV detection at a wavelength around 275 nm is suitable for both coniferyl alcohol and coniferin.[6]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the identification and quantification of coniferin, typically after a derivatization step to increase its volatility.

-

Derivatization: The hydroxyl groups of coniferin are derivatized, for example, by trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

MS Detection: The eluted compounds are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification based on their fragmentation patterns.

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

References

- 1. Coniferyl-alcohol glucosyltransferase - Wikipedia [en.wikipedia.org]

- 2. EC 2.4.1.111 [iubmb.qmul.ac.uk]

- 3. Enzymic synthesis of lignin precursors. Purification and properties of UDP glucose: coniferyl-alcohol glucosyltransferase from cambial sap of spruce (Picea abies L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Separation of Coniferyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. CN104535667A - A method of separation and content measurement of coniferyl alcohol and sinapyl alcohol by utilizing high performance liquid chromatography - Google Patents [patents.google.com]

A Preliminary Investigation into the Therapeutic Potential of (E)-Coniferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Coniferin, a glucoside of coniferyl alcohol, is a naturally occurring phenylpropanoid that has garnered scientific interest for its potential therapeutic applications. This technical guide provides a preliminary overview of the existing research on this compound, focusing on its antifungal, antioxidant, and emerging anticancer properties. While clinical data is currently unavailable, preclinical and in-silico studies suggest that this compound warrants further investigation as a potential lead compound in drug discovery and development. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the hypothesized mechanisms of action to facilitate a deeper understanding of its therapeutic promise.

Introduction

This compound is the (E)-isomer of coniferin, a monosaccharide derivative of coniferyl alcohol.[1] Found in a variety of plant species, it plays a role in plant defense and lignification.[2][3] Recent scientific inquiry has shifted towards elucidating the pharmacological activities of this compound, with preliminary studies indicating its potential as an antifungal and antioxidant agent.[4][5] Furthermore, recent computational studies have highlighted its potential as an inhibitor of Phosphoserine Aminotransferase 1 (PSAT1), a metabolic enzyme implicated in the progression of certain cancers, including early-stage ovarian cancer.[6] This guide serves as a consolidated resource for researchers, compiling the current knowledge on this compound to inform future research directions and drug development efforts.

Therapeutic Potential and Mechanisms of Action

The therapeutic landscape of this compound is currently defined by three primary areas of investigation: antifungal, antioxidant, and anticancer activities.

Antifungal Activity

This compound has been reported to inhibit the growth and melanization of fungi.[4][7] This activity is significant as fungal infections pose a considerable threat to human health, particularly in immunocompromised individuals. The precise mechanism of its antifungal action is not yet fully elucidated but is an active area of research.

Antioxidant Effects

Extracts containing trans-Coniferin have demonstrated antioxidant properties.[5] This activity is likely attributable to the phenolic structure of its aglycone, coniferyl alcohol, which can scavenge free radicals and mitigate oxidative stress. Oxidative stress is a key pathological factor in a multitude of chronic diseases, including cardiovascular and neurodegenerative disorders, suggesting a broad therapeutic potential for this compound.[8]

Anticancer Potential: Targeting PSAT1

A recent in-silico study has identified this compound as a potential inhibitor of Phosphoserine Aminotransferase 1 (PSAT1).[6] PSAT1 is a crucial enzyme in the serine biosynthesis pathway and is overexpressed in several cancers, contributing to tumor growth and metastasis.[6] The computational analysis suggests that this compound exhibits a high binding affinity for PSAT1, potentially disrupting its enzymatic function and thereby exerting an anticancer effect.[6]

Caption: Proposed mechanism of this compound's anticancer activity via PSAT1 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the available literature.

Table 1: In-Silico Docking Analysis of this compound against PSAT1

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| This compound | ≤ -8.5 | Trp107 (pi-pi stacking) | [6] |

Table 2: Predicted ADME Properties of this compound (In-Silico)

| Property | Predicted Value/Range | Significance | Reference |

| Blood-Brain Barrier (BBB) Penetration | Does not penetrate | Suitable for targeting non-CNS cancers | [6] |

| Human Oral Absorption | Favorable | Potential for oral administration | [6] |

| Molecular Weight (mol MW) | Standard range | Drug-like property | [6] |

| Lipophilicity (QPlogPo/w) | Standard range | Drug-like property | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies employed in the preliminary investigation of this compound.

In-Silico Molecular Docking

This protocol describes the computational method used to predict the binding affinity of this compound to the PSAT1 protein.

Objective: To evaluate the potential of this compound as an inhibitor of PSAT1 through molecular docking simulations.

Methodology:

-

Protein Preparation: The three-dimensional structure of the target protein, PSAT1, is obtained from a protein data bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized for energy minimization.

-

Molecular Docking: A molecular docking program is used to predict the binding pose and affinity of this compound within the active site of PSAT1. The docking score, typically in kcal/mol, represents the binding energy.

-

Interaction Analysis: The resulting protein-ligand complex is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions.

Caption: Workflow for in-silico molecular docking of this compound.

Antifungal Susceptibility Testing (General Protocol)

While a specific detailed protocol for this compound is not available in the reviewed literature, a general methodology for assessing the antifungal activity of a natural compound is provided below.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Methodology:

-

Fungal Culture: The target fungal strain is cultured in an appropriate liquid medium to achieve a standardized inoculum density.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

-

Microdilution Assay: The fungal inoculum is added to a microtiter plate containing the different concentrations of this compound. Positive (no compound) and negative (no fungus) controls are included.

-

Incubation: The plate is incubated under conditions suitable for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Future Directions and Conclusion

The preliminary data on this compound suggests a compound with multifaceted therapeutic potential. The antifungal and antioxidant properties provide a solid foundation for further preclinical investigation. The in-silico findings regarding PSAT1 inhibition are particularly compelling and warrant immediate experimental validation through in-vitro enzyme inhibition assays and cancer cell line studies.

Future research should focus on:

-

Elucidating the specific mechanisms of antifungal action.

-

Quantifying the antioxidant capacity of this compound using established assays (e.g., DPPH, ORAC).

-

Validating the in-silico predicted inhibition of PSAT1 and assessing the downstream effects on cancer cell proliferation and survival.

-

Conducting pharmacokinetic and toxicological studies to evaluate the safety and bioavailability of this compound in animal models.

References

- 1. Coniferin | C16H22O8 | CID 5280372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coniferin | CAS:531-29-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. coniferin | 124151-33-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Coniferin | CAS:531-29-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. Probing the role of Coniferin and Tetrahydrocurcumin from Traditional Chinese medicine against PSAT1 in early-stage ovarian cancer: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Conifers Phytochemicals: A Valuable Forest with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of (E)-Coniferin in Plant Extracts

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of (E)-Coniferin in various plant extracts. The protocol is designed for researchers, scientists, and quality control professionals in the natural products and drug development industries. The method utilizes a reversed-phase C18 column with a gradient elution for optimal separation and is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high precision, accuracy, and linearity.

Introduction

This compound is a glucoside of coniferyl alcohol, a key precursor in the biosynthesis of lignin and other important phenylpropanoids in plants.[1][2] Its presence and concentration in plant tissues are of significant interest for phytochemical studies, biomass research, and the standardization of herbal medicinal products.[1] A reliable and validated analytical method is essential for its accurate quantification. This document provides a comprehensive protocol for the analysis of this compound using a widely accessible HPLC-UV system.

Principle

The method employs reversed-phase HPLC to separate this compound from other components within a complex plant extract. The separation occurs on a nonpolar C18 stationary phase with a polar mobile phase consisting of a gradient of water and acetonitrile. Following separation, the compound is detected by a UV detector at its maximum absorbance wavelength. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a certified reference standard.

Experimental Protocol

3.1. Materials and Reagents

-

Reference Standard: this compound (≥98% purity, Sigma-Aldrich, Cayman Chemical, or equivalent)

-

Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and ultrapure water.

-

Reagents: Formic acid (analytical grade).

-

Equipment:

-

Standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Ultrasonic bath.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

3.2. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve. Store all standard solutions at 4°C in the dark.

3.3. Sample Preparation (General Procedure)

-

Drying and Grinding: Dry the plant material (e.g., leaves, bark, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.[3] Grind the dried material into a fine powder (60 mesh).[4]

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of 95% ethanol.[4]

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.[4][5]

-

Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate. Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Pool the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 or 10 mL) of methanol.

-

Final Filtration: Prior to injection, filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.

3.4. HPLC-UV Chromatographic Conditions The following conditions have been optimized for the separation and quantification of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity Series or equivalent |